molecular formula C18H17F5N2O2 B6951010 N-[1-(2,4-difluorophenyl)-2,2-dimethylpropyl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide

N-[1-(2,4-difluorophenyl)-2,2-dimethylpropyl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide

Cat. No.: B6951010
M. Wt: 388.3 g/mol
InChI Key: IFHPXVQMHFLPSJ-UHFFFAOYSA-N
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Description

N-[1-(2,4-difluorophenyl)-2,2-dimethylpropyl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes both fluorinated aromatic rings and a pyridine carboxamide moiety

Properties

IUPAC Name

N-[1-(2,4-difluorophenyl)-2,2-dimethylpropyl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F5N2O2/c1-17(2,3)14(10-5-4-9(19)8-12(10)20)25-16(27)13-7-6-11(15(26)24-13)18(21,22)23/h4-8,14H,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHPXVQMHFLPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=C(C=C(C=C1)F)F)NC(=O)C2=CC=C(C(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-difluorophenyl)-2,2-dimethylpropyl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the 2,4-difluorophenyl intermediate: This step involves the fluorination of a suitable aromatic precursor to introduce the fluorine atoms at the 2 and 4 positions.

    Alkylation: The intermediate is then alkylated with 2,2-dimethylpropyl bromide under basic conditions to form the desired alkylated product.

    Cyclization: The alkylated intermediate undergoes cyclization with a pyridine derivative to form the pyridine ring.

    Amidation: Finally, the carboxylic acid group is converted to the carboxamide using standard amidation techniques, such as reaction with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-difluorophenyl)-2,2-dimethylpropyl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[1-(2,4-difluorophenyl)-2,2-dimethylpropyl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-[1-(2,4-difluorophenyl)-2,2-dimethylpropyl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorophenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 2,6-Difluorophenyl isothiocyanate

Uniqueness

N-[1-(2,4-difluorophenyl)-2,2-dimethylpropyl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide is unique due to its combination of fluorinated aromatic rings and a pyridine carboxamide moiety, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity.

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